molecular formula C22H16N2O4 B11367178 N-[4-(1,3-benzoxazol-2-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide

N-[4-(1,3-benzoxazol-2-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide

Cat. No.: B11367178
M. Wt: 372.4 g/mol
InChI Key: PKJMADBKAQYWSM-UHFFFAOYSA-N
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Description

N-[4-(1,3-benzoxazol-2-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide is a complex organic compound that belongs to the class of benzoxazole derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(1,3-benzoxazol-2-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide typically involves the reaction of 2-aminophenol with aldehydes or ketones under various conditions. One common method involves the use of a magnetic solid acid nanocatalyst ([Fe3O4@SiO2@Am-PPC-SO3H][HSO4]) in water under reflux conditions for about 45 minutes, yielding the desired product with a high efficiency of 79-89% . Other methods may involve the use of metal catalysts, ionic liquid catalysts, or other miscellaneous techniques .

Industrial Production Methods

Industrial production of benzoxazole derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of nanocatalysts and metal catalysts is common in industrial settings to enhance reaction rates and product yields .

Chemical Reactions Analysis

Types of Reactions

N-[4-(1,3-benzoxazol-2-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly nucleophilic aromatic substitution, where nucleophiles replace hydrogen atoms on the aromatic ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Comparison with Similar Compounds

N-[4-(1,3-benzoxazol-2-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structural features and the diverse range of biological activities it exhibits, making it a valuable compound for various scientific research applications.

Properties

Molecular Formula

C22H16N2O4

Molecular Weight

372.4 g/mol

IUPAC Name

N-[4-(1,3-benzoxazol-2-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide

InChI

InChI=1S/C22H16N2O4/c25-21(20-13-26-18-7-3-4-8-19(18)27-20)23-15-11-9-14(10-12-15)22-24-16-5-1-2-6-17(16)28-22/h1-12,20H,13H2,(H,23,25)

InChI Key

PKJMADBKAQYWSM-UHFFFAOYSA-N

Canonical SMILES

C1C(OC2=CC=CC=C2O1)C(=O)NC3=CC=C(C=C3)C4=NC5=CC=CC=C5O4

Origin of Product

United States

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